molecular formula C15H17IO3 B7987696 (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Katalognummer: B7987696
Molekulargewicht: 372.20 g/mol
InChI-Schlüssel: OJNTYLZIAALATF-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a cyclohexane-1-carboxylic acid backbone with a stereospecific (1S,3R) configuration. Its unique substituent, 2-(2-iodophenyl)-2-oxoethyl, introduces an iodine atom at the ortho position of the phenyl ring, coupled with a ketone group. The iodine atom contributes to distinct electronic and steric properties, influencing reactivity, binding affinity, and metabolic stability.

Eigenschaften

IUPAC Name

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNTYLZIAALATF-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide in the presence of a catalyst.

    Attachment of the Iodophenyl Group: The iodophenyl group can be introduced through a halogenation reaction, where the cyclohexane derivative is treated with iodine in the presence of a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

Iodo vs. Nitro Substituents
  • Target Compound : The 2-iodophenyl group provides steric bulk and polarizability due to iodine’s large atomic radius. This enhances van der Waals interactions in hydrophobic pockets of biological targets.
  • cis-3-[2-Oxo-2-(2-Nitrophenyl)Ethyl]Cyclopentane-1-Carboxylic Acid (): The nitro group (-NO₂) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to the iodine-substituted compound. Nitro groups may also confer mutagenic risks, unlike iodine .
Iodo vs. Fluoro Substituents
  • (1R,2S,4S,5R)-2-(Perfluorophenyl)Methyl... (): Fluorine’s high electronegativity and small size improve metabolic stability and membrane permeability. However, perfluorinated aromatic systems exhibit distinct pharmacokinetics, such as prolonged half-lives, compared to iodophenyl derivatives .
Ester vs. Carboxylic Acid Functional Groups
  • (1S,3R)-3-(Methoxycarbonyl)Cyclohexane-1-Carboxylic Acid (): The methoxycarbonyl group (-COOCH₃) reduces polarity, enhancing lipophilicity and blood-brain barrier penetration. However, ester hydrolysis in vivo may limit stability, whereas the target’s carboxylic acid offers direct ionic interactions .

Stereochemical and Structural Variations

Cis vs. Trans Cyclohexane Derivatives
  • The target’s (1S,3R) stereochemistry may optimize interactions with chiral binding sites .
Cyclohexane vs. Cyclopentane Backbones
  • Cyclohexane’s chair conformation offers greater flexibility .

Pharmacological and Toxicological Profiles

Receptor Binding and Selectivity
  • AG-EE-338 ZW (): This antidiabetic agent (Repaglinide) shares a benzoic acid core but incorporates an ethoxy group and piperidinylphenyl side chain. The target’s iodine substituent may reduce off-target effects compared to Repaglinide’s piperidine moiety, which interacts with sulfonylurea receptors .
Metabolic Stability
  • (1R,2S,4S,5R)-2-(Perfluorophenyl)Methyl... (): Fluorinated compounds resist oxidative metabolism, whereas the iodine in the target compound may undergo dehalogenation, producing iodide ions. This necessitates monitoring for thyroid accumulation .
Toxicity Considerations
  • Cyclohexanecarboxylic Acid, 1-Amino-2-Hydroxy- (): Amino and hydroxyl groups increase hydrogen-bonding capacity but raise risks of renal toxicity. The target’s iodine atom, while generally inert, requires evaluation for iodine-specific toxicity .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Backbone Key Features Pharmacological Impact Reference
Target Compound 2-Iodophenyl-2-oxoethyl, (1S,3R)-cyclohexane High polarizability, ionic interactions Enhanced target binding, potential thyroid accumulation -
cis-3-[2-Oxo-2-(2-Nitrophenyl)Ethyl]Cyclopentane-1-Carboxylic Acid 2-Nitrophenyl, cyclopentane Electron-withdrawing, rigid backbone Increased acidity, mutagenicity risk
(1S,3R)-3-(Methoxycarbonyl)Cyclohexane-1-Carboxylic Acid Methoxycarbonyl, cis-cyclohexane Lipophilic, ester hydrolysis Improved BBB penetration, reduced stability
trans-Carboxylic Acid Glimepiride Sulfonylurea, trans-cyclohexane Altered stereochemistry Reduced chiral target affinity
AG-EE-338 ZW (Repaglinide) Ethoxy, piperidinylphenyl Sulfonylurea receptor binding Rapid-acting insulin secretion

Biologische Aktivität

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This compound features a cyclohexane ring with a carboxylic acid group and an iodophenyl substituent, which contributes to its unique biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C15H17IO3
  • Molecular Weight : 372.198 g/mol
  • Structure : The compound includes a cyclohexane backbone, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. It is hypothesized that it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially impacting cancer cell proliferation.

In Vitro Studies

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of these enzymes can lead to decreased production of pro-inflammatory mediators such as prostaglandins.

Anticancer Activity

In vitro assays have also demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, particularly the iodophenyl group, which may enhance its reactivity with cellular targets.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionModulation of specific enzyme activities

Case Studies

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound using a rat model of arthritis. Results indicated significant reduction in joint swelling and inflammatory markers compared to control groups.

Case Study 2: Anticancer Potential

In another study involving human breast cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that the compound activates intrinsic apoptotic pathways, leading to increased caspase activity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can stereochemical purity be ensured?

Methodological Answer:

  • Key Steps :
    • Core Cyclohexane Formation : Start with a functionalized cyclohexane scaffold, such as a hydroxy- or keto-substituted derivative. For example, describes the use of coupling agents (e.g., EDC·HCl and HOBt) to attach substituents to a cyclohexane-carboxylic acid backbone.
    • Introduction of the 2-(2-iodophenyl)-2-oxoethyl Group : Employ a Friedel-Crafts acylation or nucleophilic substitution to introduce the iodophenyl-oxoethyl moiety. details similar oxoethyl group additions using reflux conditions with acidic catalysts.
    • Stereochemical Control : Use chiral catalysts or resolution techniques (e.g., chiral HPLC) to isolate the (1S,3R) enantiomer. references purity assessments (95%) via chromatographic methods.
  • Purification : Recrystallization in methanol or ethanol () and HPLC () are recommended for final purification.

Q. What analytical techniques are critical for confirming structural and stereochemical integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the cyclohexane ring conformation, iodophenyl substitution, and carbonyl group presence. Coupling constants in 1H NMR can resolve stereochemistry (e.g., axial vs. equatorial substituents) .
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in and for related cyclohexane derivatives.
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).

Q. How is stability assessed under experimental storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and varying pH (1–13) for 1–4 weeks. Monitor degradation via HPLC and LC-MS. recommends storing similar compounds at -20°C in inert atmospheres to prevent hydrolysis or oxidation.
  • Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess moisture sensitivity, critical for handling protocols .

Advanced Research Questions

Q. How does the (1S,3R) stereochemistry influence pharmacological activity compared to other stereoisomers?

Methodological Answer:

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare affinity for target receptors (e.g., enzymes or transporters). highlights stereochemistry-dependent activity in cyclohexane-carboxylic acid derivatives.
  • In Silico Docking : Perform molecular dynamics simulations to model interactions between the (1S,3R) configuration and active sites (e.g., using PDB structures from ).
  • In Vivo Pharmacokinetics : Compare bioavailability and tissue distribution of enantiomers in rodent models.

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., MDCK-II in ) with standardized protocols (e.g., ATP-based viability assays).
  • Impurity Profiling : Use LC-MS to rule out interference from synthesis byproducts (e.g., reports 95% purity thresholds).
  • Target Engagement Studies : Employ CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets.

Q. What strategies optimize cellular uptake in in vitro models?

Methodological Answer:

  • Permeability Assays : Use Caco-2 or MDCK monolayers () to assess passive/active transport. Co-administer inhibitors (e.g., cyclosporine A for P-gp efflux) to identify uptake mechanisms.
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by intracellular esterase cleavage. demonstrates esterification strategies for quinic acid derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.